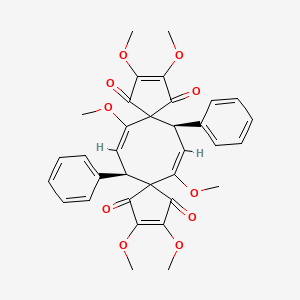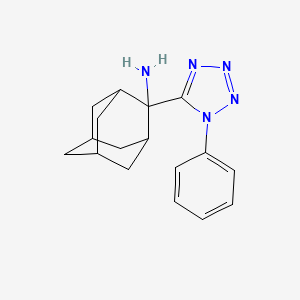
Magnolianin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Magnolianin involves complex biochemical pathways within Magnolia species. For instance, the biochemical and genomic characterization of terpene synthases in Magnolia grandiflora has provided insights into the synthesis of terpenoid compounds, which are crucial for the plant's distinct natural products profile and may contribute to the biosynthesis pathway of Magnolianin-like compounds (Lee & Chappell, 2008).
Molecular Structure Analysis
While specific studies on Magnolianin's molecular structure were not identified in the search, the structural analysis of related Magnolia compounds, such as terpenoids and lignans, reveals a complex molecular architecture. These structures are characterized by diverse functional groups and stereochemistry, which are fundamental to their biological activities and chemical properties.
Chemical Reactions and Properties
The chemical properties of Magnolianin-related compounds reflect their biological functions and potential applications. For example, constituents from the bark of Magnolia obovata have demonstrated various biological activities, including the inhibition of nitric oxide production in macrophages, hinting at the anti-inflammatory properties of Magnolia-derived compounds (Matsuda et al., 2001).
Applications De Recherche Scientifique
Inhibition of 5-Lipoxygenase Activity : Magnolianin exhibits potent inhibitory activity against 5-lipoxygenase, an enzyme involved in the inflammatory response. This was observed in a study on guinea pig polymorphonuclear leukocytes (Fukuyama et al., 1993).
Antipyretic and Anti-inflammatory Properties : Magnolia ovata, which contains Magnolianin, has shown significant antipyretic and anti-inflammatory effects in mice, supporting its traditional use for fever and inflammation (Kassuya et al., 2009).
Therapeutic Applications for Various Diseases : Compounds from the Magnolia family, including Magnolianin, have been studied for their anti-cancer, anti-stress, anti-anxiety, anti-depressant, anti-oxidant, anti-inflammatory, and hepatoprotective effects (Lee et al., 2011).
Stimulation of Glucose Uptake in Adipocytes : Studies on Magnolia dealbata, which may contain Magnolianin, indicate its role in stimulating glucose uptake in both murine and human adipocytes, suggesting potential antidiabetic effects (Alonso-Castro et al., 2011).
Attenuation of Oxidative and Inflammatory Responses : Magnolianin derivatives have been found to attenuate oxidative stress in neurons and inflammatory responses in microglial cells, suggesting neuroprotective and anti-inflammatory properties (Chuang et al., 2013).
Nrf2-pathway Stimulation in Hepatocytes : Extracts of Magnolia officinalis bark, possibly containing Magnolianin, have been shown to activate the Nrf2-pathway in hepatocytes, offering protection against oxidative stress (Rajgopal et al., 2016).
Activation of Cannabinoid CB2 Receptors : Research indicates that Magnolianin and its derivatives can activate cannabinoid (CB) receptors, suggesting potential applications in treating anxiety, sleeping disorders, and allergic diseases (Rempel et al., 2013).
Chemopreventive Effects on Breast Cancer Cells : An extract from Magnolia dealbata seeds, potentially containing Magnolianin, showed cytotoxic, apoptotic, and chemopreventive activities on MDA-MB231 human breast cancer cells (Alonso-Castro et al., 2014).
Mécanisme D'action
Target of Action
Magnolianin, a novel trilignan from the bark of Magnolia obovata, exhibits potent inhibitory activity against 5-lipoxygenase . The primary target of Magnolianin is the enzyme 5-lipoxygenase, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to leukotrienes .
Mode of Action
Magnolianin interacts with its target, 5-lipoxygenase, and inhibits its activity. This interaction results in a decrease in the production of leukotrienes, which are potent mediators of inflammation . The inhibition of 5-lipoxygenase by Magnolianin is strong, with an IC50 value of 0.45 µM in guinea pig polymorphonuclear leukocytes .
Biochemical Pathways
The primary biochemical pathway affected by Magnolianin is the leukotriene synthesis pathway. By inhibiting 5-lipoxygenase, Magnolianin reduces the production of leukotrienes, thereby attenuating the inflammatory response . The downstream effects of this include a reduction in inflammation and associated symptoms.
Pharmacokinetics
It is known that magnolianin is a lipophilic compound, which suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of Magnolianin’s action primarily involve the reduction of inflammation. By inhibiting 5-lipoxygenase and reducing the production of leukotrienes, Magnolianin can attenuate the inflammatory response at the molecular and cellular levels .
Action Environment
The action of Magnolianin can be influenced by various environmental factors. For instance, the efficacy of Magnolianin may be affected by the presence of other compounds in the Magnolia bark, as these compounds can interact with Magnolianin and potentially alter its activity Additionally, the stability of Magnolianin may be influenced by factors such as temperature and pH
Safety and Hazards
Propriétés
IUPAC Name |
5-[(2S,3S)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H50O8/c1-6-11-35-16-22-41(23-17-35)59-48-33-40(32-46(56)52(48)57)53-51(34-58-47-27-21-38(14-9-4)29-44(47)43-28-37(13-8-3)20-26-45(43)55)62-54-49(30-39(15-10-5)31-50(54)61-53)60-42-24-18-36(12-7-2)19-25-42/h6-10,16-33,51,53,55-57H,1-5,11-15,34H2/t51-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXVGDLGKOJDMY-XXWZEBKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2OC(C(O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC3=C2O[C@H]([C@@H](O3)C4=CC(=C(C(=C4)OC5=CC=C(C=C5)CC=C)O)O)COC6=C(C=C(C=C6)CC=C)C7=C(C=CC(=C7)CC=C)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnolianin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biological activity of Magnolianin?
A1: While Magnolianin itself was not found to inhibit nitric oxide production in lipopolysaccharide-activated macrophages, its structural relatives, magnolol, honokiol, and obovatol, did exhibit this activity []. These three neolignans demonstrated weak inhibition of inducible nitric oxide synthase (iNOS) enzyme activity but potently inhibited iNOS induction and nuclear factor-kappaB activation []. This suggests that Magnolianin, being a trineolignan, may possess different biological activities yet to be explored. Further research is needed to elucidate the specific targets and downstream effects of Magnolianin.
Q2: What is the chemical structure of Magnolianin?
A2: The structure of Magnolianin has been elucidated as a novel trilignan, but unfortunately, the provided abstract does not disclose the specific molecular formula, weight, or spectroscopic data []. To access this information, it is recommended to consult the full research article.
Q3: Are there any known structure-activity relationships for Magnolianin or related compounds?
A3: Although specific SAR data for Magnolianin is unavailable in the provided abstracts, research on related compounds from Magnolia obovata provides some insights. The study observed that the neolignans (magnolol, honokiol, and obovatol) exhibited inhibitory activity against NO production, while the trineolignan Magnolianin and other tested compounds did not []. This suggests that the number of lignan units and their specific arrangement within the molecule might play a role in determining the activity. Further investigations are needed to confirm these preliminary observations and establish a comprehensive SAR profile for Magnolianin and its analogues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2//',2//'-dimethyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4//'-oxane]-9-carboxylate](/img/no-structure.png)


![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)
![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181573.png)